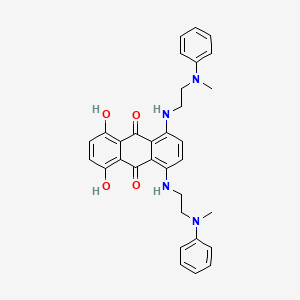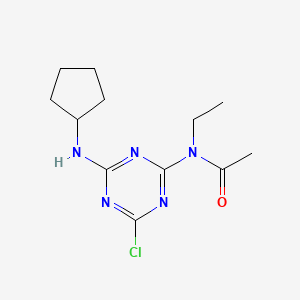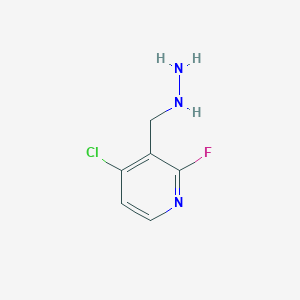
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine is an organic compound that belongs to the class of secondary amines This compound is characterized by the presence of a furan ring, a methoxyphenyl group, and a phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine typically involves the alkylation of secondary amines. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are known for their selectivity and efficiency in reducing various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ultrasonic irradiation and green solid acid catalysts has been reported to enhance the efficiency of amide synthesis, which is a crucial step in the production of secondary amines .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen. Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of enzymes involved in cancer progression or as a modulator of neurotransmitter receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-methoxyphenyl)-1-phenylethyl)-N-methylfuran-2-amine can be compared with other similar compounds, such as:
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
2-methoxy-5-((phenylamino)methyl)phenol: Another related compound with a methoxyphenyl group, but with different substituents and chemical properties.
Eigenschaften
Molekularformel |
C20H21NO2 |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)-1-phenylethyl]-N-methylfuran-2-amine |
InChI |
InChI=1S/C20H21NO2/c1-21(20-9-6-14-23-20)19(17-7-4-3-5-8-17)15-16-10-12-18(22-2)13-11-16/h3-14,19H,15H2,1-2H3 |
InChI-Schlüssel |
QIJGKAIXJCXANB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CO1)C(CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)


![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)


